2-(2-Aminobenzoyl)benzoic acid

Catalog No.
S662130
CAS No.
1147-43-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzoyl)benzoic acid

CAS Number

1147-43-9

Product Name

2-(2-Aminobenzoyl)benzoic acid

IUPAC Name

2-(2-aminobenzoyl)benzoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Potential Bioactive Properties

Research suggests 2-ABz and its derivatives may possess interesting biological activities. Studies have explored their:

  • Anti-hyperlipidemic effects: These properties could be beneficial for regulating cholesterol levels.
  • Antioxidant properties: These properties could be useful in understanding and mitigating oxidative stress in cells. Source: The same study mentioned above also looked at the antioxidant potential of 2-ABz derivatives:

Applications in Metal Catalysis

The structure of 2-ABz allows it to bind to metal ions in a specific way. This property makes it a potential candidate for use as a:

  • Tridentate ligand: A ligand that can bind to a central metal atom using three donor sites. This specific binding mode could be useful in designing new catalysts for various chemical reactions. [Source: Scientific literature refers to 2-ABz functioning as a tridentate ligand. However, specific research papers are beyond the scope of this response]

Research on Intestinal Transport

Studies have investigated the interaction of 2-ABz with the human intestinal di-/tripeptide transporter (hPEPT1). This transporter is involved in the absorption of certain nutrients from the intestines. Understanding how 2-ABz interacts with this transporter could provide insights into:

  • Intestinal nutrient absorption mechanisms: Research in this field could contribute to a better understanding of digestion and nutrient uptake. [Source: Scientific publications explore this area of research, but specific details are beyond the scope of this response]

2-(2-Aminobenzoyl)benzoic acid, also known as 2-(2-aminobenzoyl)benzoic acid, is an organic compound with the molecular formula C14H11NO3C_{14}H_{11}NO_3. It features a benzoic acid moiety substituted with a 2-aminobenzoyl group. The compound is characterized by its aromatic structure, which includes two benzene rings connected by a carbonyl group and an amino group. This unique structure imparts various chemical properties and biological activities to the compound, making it of interest in both organic chemistry and medicinal applications.

  • Tridentate Ligand: The molecule's structure allows it to act as a tridentate ligand, meaning it can bind to a metal center at three different points through its functional groups. This property makes it potentially useful in catalysis research.
  • Antioxidant and Anti-hyperlipidemic Activity: Research suggests that derivatives of 2-(2-Aminobenzoyl)benzoic acid exhibit antioxidant and anti-hyperlipidemic (cholesterol-lowering) properties. However, further investigation is needed to understand the specific mechanisms involved.

The reactivity of 2-(2-Aminobenzoyl)benzoic acid can be attributed to the presence of both the carboxylic acid and amino functional groups. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing the compound to participate in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with acyl chlorides or other carboxylic acids to form amides.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitutions, particularly in electrophilic aromatic substitution reactions due to its activating effect on the aromatic ring.

These reactions are fundamental for synthesizing derivatives of 2-(2-Aminobenzoyl)benzoic acid and exploring its reactivity in various conditions .

Research indicates that 2-(2-Aminobenzoyl)benzoic acid exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory processes. Additionally, it may possess anticancer properties, as preliminary studies suggest it could inhibit the proliferation of cancer cells. Its ability to interact with biological targets makes it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 2-(2-Aminobenzoyl)benzoic acid:

  • Base-Promoted Aerobic Cascade Reaction: This method allows for a regiospecific synthesis involving multiple bond formations in a single reaction vessel. It is efficient and atom-economical, producing various derivatives of 2-(2-Aminobenzoyl)benzoic acid .
  • One-Pot Synthesis: A simplified approach where all reactants are combined in one step, leading to the desired product without isolating intermediates. This method has been optimized for yield and purity .

These synthetic routes demonstrate versatility and efficiency, enabling researchers to explore various derivatives and their properties.

2-(2-Aminobenzoyl)benzoic acid finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated as a potential drug candidate for treating inflammation and cancer.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing novel materials due to its unique chemical properties.

These applications highlight the compound's significance across multiple disciplines.

Studies on the interactions of 2-(2-Aminobenzoyl)benzoic acid with various biological macromolecules have provided insights into its mechanism of action. Research suggests that it may bind to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 2-(2-Aminobenzoyl)benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
Anthranilic AcidAn amino-substituted benzoic acidKnown for its role in synthesizing indigo dye
Salicylic AcidA hydroxyl-substituted benzoic acidUsed widely as an anti-inflammatory agent
Aminosalicylic AcidA derivative of salicylic acid with an amino groupUsed in tuberculosis treatment
BenzamideAn amide derived from benzoic acidServes as a precursor in various pharmaceutical syntheses

While these compounds share certain structural features, 2-(2-Aminobenzoyl)benzoic acid is distinct due to its dual functional groups (amino and carboxylic), which confer unique reactivity and biological properties not found in the other compounds listed .

XLogP3

2.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1147-43-9

Wikipedia

2-(2-Aminobenzoyl)benzoic acid

Dates

Modify: 2023-08-15

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